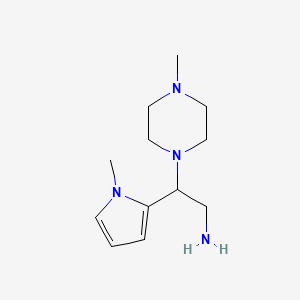
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine, also known as MPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPE is a synthetic compound that is structurally similar to other psychoactive substances, such as MDMA and methamphetamine. However, research on MPPE is still in its early stages, and its effects on the human body are not well understood. In
Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands, including a variant of the compound , have been studied for their DNA binding and nuclease activities, along with cytotoxic effects on cancer cells. These complexes demonstrate good DNA binding propensity and minor structural changes in DNA, suggesting potential applications in DNA-targeted therapies (Kumar et al., 2012).
Antimycobacterial Properties
The pyrrole derivative BM212, which has structural similarities to the compound, exhibits strong inhibitory and bactericidal activities against multidrug-resistant Mycobacterium tuberculosis, including its intracellular forms. This highlights its potential as an antimycobacterial agent (Deidda et al., 1998).
Learning and Memory Improvement
Derivatives of this compound have been examined for their effects on learning and memory reconstruction in mice, demonstrating potential therapeutic applications in cognitive disorders (Zhang Hong-ying, 2012).
Antibacterial Activity
Synthesized derivatives of the compound have shown antibacterial activities, suggesting its use in the development of new antimicrobial agents (Gein et al., 2006).
Catalyst in Chemical Reactions
These compounds have been used in the synthesis of palladium(II) complexes, which act as catalysts for certain chemical reactions, indicating their potential in industrial and synthetic applications (Zulu et al., 2020).
HIV-1 Inhibition
Azaindole derivatives of the compound have been studied as inhibitors of HIV-1 attachment, showing promising antiviral activity and contributing to the development of HIV therapies (Wang et al., 2009).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-14-6-8-16(9-7-14)12(10-13)11-4-3-5-15(11)2/h3-5,12H,6-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWWHKRWVXKIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

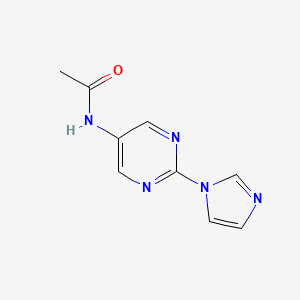
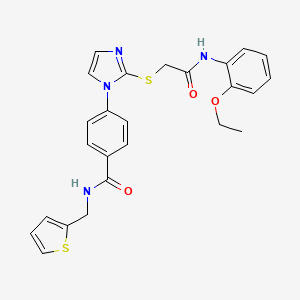
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline](/img/structure/B3014494.png)
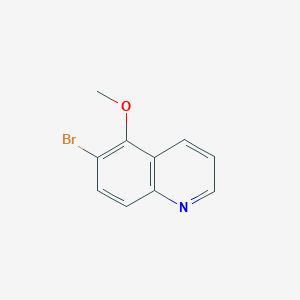
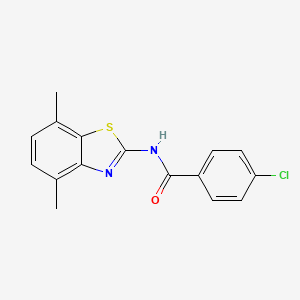

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)
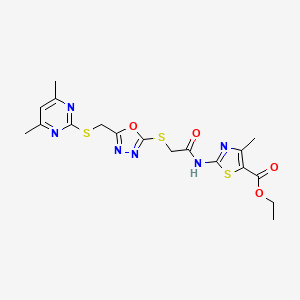
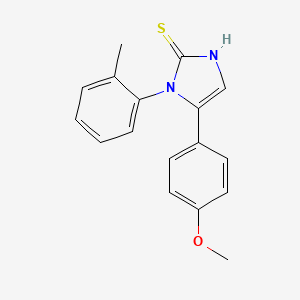
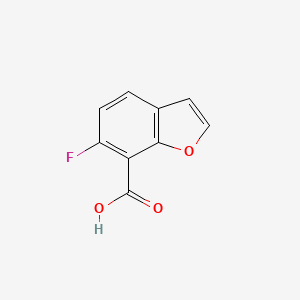
![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)
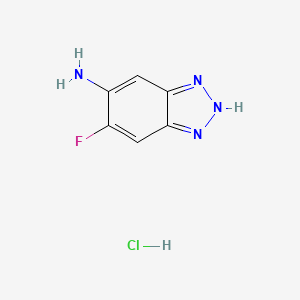
![N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3014508.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)